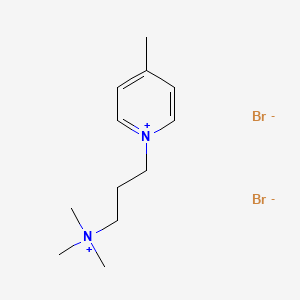
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C12H22BrN2. It is known for its water solubility and is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a one-step reaction. This reaction includes the combination of 4-(diphenylamino)benzaldehyde with this compound . The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves maintaining strict control over reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in cellular imaging and as a fluorescent probe due to its near-infrared emission properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its ability to generate reactive oxygen species (ROS) upon visible light irradiation. This property makes it effective in photodynamic therapy, where it can induce cell death in cancer cells by generating ROS . The compound specifically targets the cell membrane, allowing for precise imaging and therapeutic applications .
類似化合物との比較
Similar Compounds
- 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide
- 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium chloride
Uniqueness
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its high water solubility and strong near-infrared emission properties. These characteristics make it particularly useful in applications requiring high sensitivity and specificity, such as cellular imaging and photodynamic therapy .
特性
分子式 |
C12H22Br2N2 |
|---|---|
分子量 |
354.12 g/mol |
IUPAC名 |
trimethyl-[3-(4-methylpyridin-1-ium-1-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C12H22N2.2BrH/c1-12-6-9-13(10-7-12)8-5-11-14(2,3)4;;/h6-7,9-10H,5,8,11H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
UVDBJJWEWWZBPR-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=[N+](C=C1)CCC[N+](C)(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


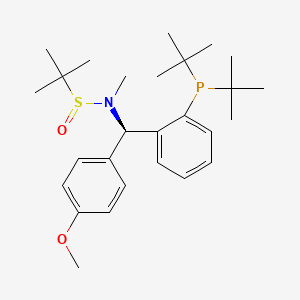
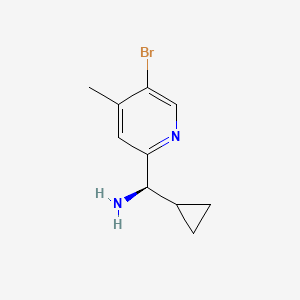
![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)
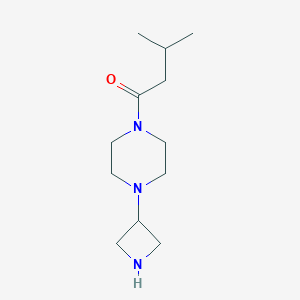
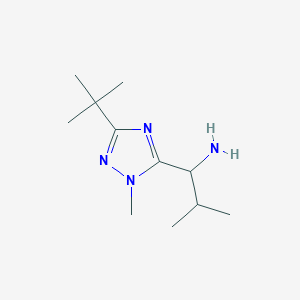
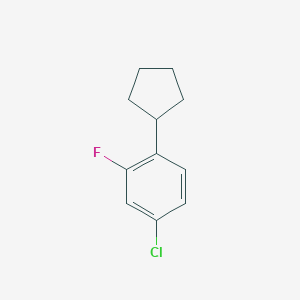
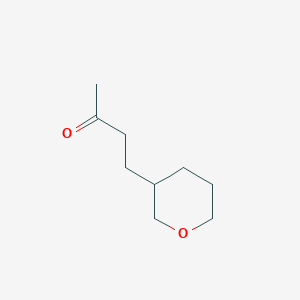
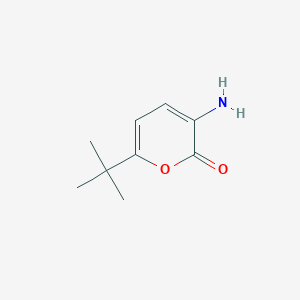
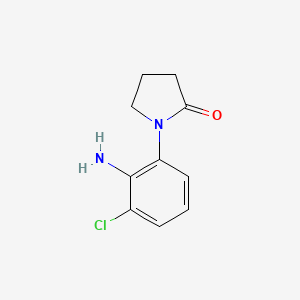
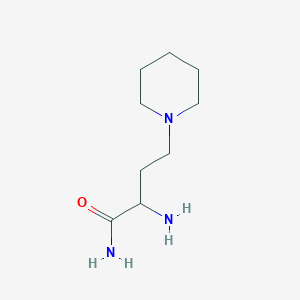
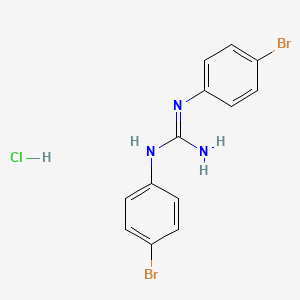
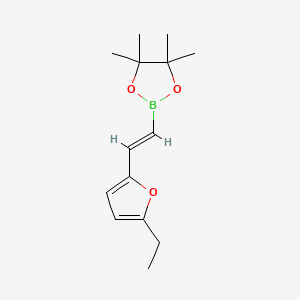
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)
